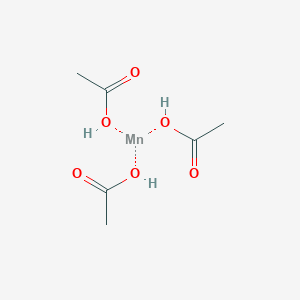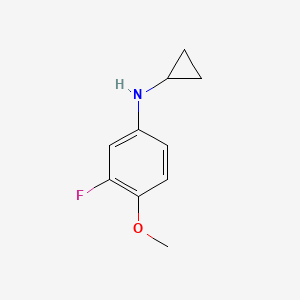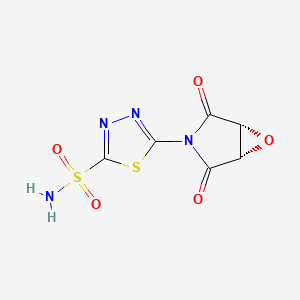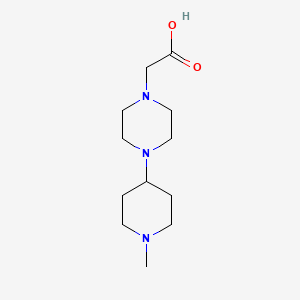
t-Butyl (5-((benzyloxy)amino)pentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl (5-((benzyloxy)amino)pentyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, and a pentyl chain, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (5-((benzyloxy)amino)pentyl)carbamate typically involves the reaction of 5-aminopentanol with benzyl chloroformate to form the benzyloxy-protected amine. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
t-Butyl (5-((benzyloxy)amino)pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
t-Butyl (5-((benzyloxy)amino)pentyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of t-Butyl (5-((benzyloxy)amino)pentyl)carbamate involves the cleavage of the carbamate group under acidic or basic conditions, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation, which is a key intermediate in the deprotection reaction. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- t-Butyl (benzyloxy)carbamate
- t-Butyl (5-amino)pentylcarbamate
- Benzyl (5-((benzyloxy)amino)pentyl)carbamate
Uniqueness
t-Butyl (5-((benzyloxy)amino)pentyl)carbamate is unique due to its combination of a benzyloxy group and a pentyl chain, which provides specific reactivity and stability. Compared to other carbamates, it offers enhanced protection for amines and can be selectively deprotected under mild conditions, making it highly valuable in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H12MnO6 |
|---|---|
Poids moléculaire |
235.09 g/mol |
Nom IUPAC |
acetic acid;manganese |
InChI |
InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4); |
Clé InChI |
IQPJTQDYVJUKPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)



![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)




![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)

![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
